molecular formula C14H10O3 B120262 Xanthene-9-carboxylic acid CAS No. 82-07-5

Xanthene-9-carboxylic acid

Cat. No. B120262
CAS RN: 82-07-5
M. Wt: 226.23 g/mol
InChI Key: VSBFNCXKYIEYIS-UHFFFAOYSA-N
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Description

Xanthene-9-carboxylic acid is a compound that features a xanthene core with a carboxylic acid functional group attached at the 9th position. The structure of xanthene-9-carboxylic acid has been studied, revealing that it forms cyclic dimers through hydrogen bonding, which involves two crystallographically inequivalent molecules. The dihedral angle of the xanthene core varies slightly between these molecules, and the planes of the carboxyl groups are nearly perpendicular to the xanthene cores .

Synthesis Analysis

The synthesis of xanthene-9-carboxylic acid derivatives has been explored in various studies. One approach involves the homologation of xanthydrol using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, leading to the efficient synthesis of 9H-xanthene-9-carboxaldehyde . Additionally, novel homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid have been synthesized, providing insights into the coordination chemistry of this compound .

Molecular Structure Analysis

The molecular structure of xanthene-9-carboxylic acid has been characterized by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and the xanthene core exhibits a folded conformation with a dihedral angle that varies between two inequivalent molecules in the crystal structure. The carboxyl groups are oriented almost perpendicular to the xanthene core, facilitating the formation of hydrogen-bonded dimers .

Chemical Reactions Analysis

Xanthene-9-carboxylic acid and its derivatives participate in various chemical reactions. For instance, the compound has been used as a linker in the solid-phase synthesis of peptide amides, demonstrating its utility in bioconjugation chemistry . Additionally, xanthene-9-carboxylic acid derivatives have been involved in aromatic nucleophilic substitution reactions, leading to the formation of novel dicarboximides and dicarboxylates with potential applications as photosensitizers .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene-9-carboxylic acid derivatives have been extensively studied. For example, the photophysical properties of homodinuclear lanthanide complexes of xanthene-9-carboxylic acid have been investigated, revealing quantum yields and providing insights into their potential applications in materials science . Furthermore, the antiallergic activity of some 9H-xanthen-9-one-2-carboxylic acids has been evaluated, showing a correlation between antiallergic activity and substituent size . The synthesis of polyamides containing xanthene cardo groups has also been reported, highlighting the high glass transition temperatures, thermal stability, and mechanical properties of these polymers 10.

Scientific Research Applications

Synthesis and Chemical Properties

Xanthene derivatives, including xanthene-9-carboxylic acid, are structurally related to xanthones. They are known for their diverse physical and chemical properties, which are significantly influenced by different substituents at position 9. Their synthesis methodologies range from simple starting materials to modification of related structures. A study by Maia et al. (2020) explores various synthetic methodologies for obtaining xanthene-9-carboxylic acid and its derivatives.

Structural Analysis

The structural analysis of xanthene-9-carboxylic acid reveals unique features. Blackburn, Dobson, and Gerkin (1996) conducted a study which showed that xanthene-9-carboxylic acid forms cyclic dimers through hydrogen bonding. The study provides insights into the molecular structure and the angle of the xanthene core, which has implications for its reactivity and interaction with other molecules (Blackburn, Dobson, & Gerkin, 1996).

Biological Activities

Xanthene derivatives, including xanthene-9-carboxylic acid, have been investigated for various biological activities. These include antiallergic properties, as indicated by a study conducted by Bristol et al. (1978), which synthesized and evaluated the antiallergic activity of a series of 9H-xanthen-9-one-2-carboxylic acids (Bristol et al., 1978). Another study by Buchenauer and Grossmann (1970) highlighted the morphoregulatory effects of xanthene derivatives, including xanthene-9-carboxylic acid, on plant morphogenesis (Buchenauer & Grossmann, 1970).

Photophysical Properties

The study of xanthene-9-carboxylic acid's photophysical properties has been a subject of interest in scientific research. Shyni et al. (2007) synthesized and analyzed the photophysical properties of homodinuclear lanthanide complexes of xanthene-9-carboxylic acid. This research provides insights into the potential applications of these complexes in various fields, including material science and photonics (Shyni et al., 2007).

Potential Therapeutic Applications

Xanthene-9-carboxylic acid has also been studied for its potential therapeutic applications. For instance, a study by Panamparambil Antony et al. (2013) introduced 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid as a transition-metal-free carbon monoxide releasing molecule activated by visible light, suggesting its potential in therapeutic applications (Panamparambil Antony et al., 2013).

Safety And Hazards

Xanthene-9-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Xanthene-9-carboxylic acid has shown promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . Therefore, it is expected that the isolation of xanthone natural products and the synthesis of new xanthones will receive extensive effort in the future .

properties

IUPAC Name

9H-xanthene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBFNCXKYIEYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231501
Record name Xanthene-9-carboxylic acid
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Molecular Weight

226.23 g/mol
Source PubChem
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Product Name

Xanthene-9-carboxylic acid

CAS RN

82-07-5
Record name Xanthene-9-carboxylic acid
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Record name Xanthene-9-carboxylic acid
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Record name Xanthene-9-carboxylic acid
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Record name Xanthene-9-carboxylic acid
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Record name XANTHENECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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